Peroxydisulfate vs. Peroxymonosulfate: Ferrate(VI) Trapping Kinetics Determine Redox Synergy in Water Treatment
Peroxydisulfate (PDS) exhibits a kinetic limitation in its reaction with intermediate Fe(II) generated from ferrate(VI) decomposition. The second-order rate constant for PDS trapping Fe(II) is 26 M⁻¹·s⁻¹, which is approximately three orders of magnitude lower than the rate constant for peroxymonosulfate (PMS) [1]. This kinetic difference dictates that PDS requires a different activation strategy (e.g., using hydroxylamine to regenerate Fe(II)) to achieve comparable performance, whereas PMS spontaneously traps Fe(II) to propagate radical generation [1].
| Evidence Dimension | Second-order rate constant for trapping Fe(II) |
|---|---|
| Target Compound Data | k = 26 M⁻¹·s⁻¹ |
| Comparator Or Baseline | Peroxymonosulfate (PMS): k = 3 × 10⁴ M⁻¹·s⁻¹ |
| Quantified Difference | PMS is >1000 times faster |
| Conditions | Aqueous phase, ferrate(VI) decomposition system at ambient temperature |
Why This Matters
This informs process engineering: PDS-based systems require alternative Fe(II) regeneration strategies to avoid kinetic bottlenecks that PMS systems inherently overcome, directly impacting treatment time and reactor design.
- [1] Li, C., et al. (2024). Peroxysulfur species-mediated enhanced oxidation of micropollutants by ferrate(VI): Peroxymonosulfate versus peroxydisulfate. Journal of Hazardous Materials, 476, 135056. View Source
